1-bromo-4-nitromethanesulfonylbenzene
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Overview
Description
1-Bromo-4-nitromethanesulfonylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a nitro group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-nitromethanesulfonylbenzene typically involves multiple steps. One common route includes the nitration of bromobenzene to introduce the nitro group, followed by the sulfonation to add the methanesulfonyl group. The reaction conditions often involve the use of concentrated sulfuric acid and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The process is designed to be safe, efficient, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-nitromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 1-bromo-4-aminomethanesulfonylbenzene.
Oxidation: Corresponding sulfonic acids.
Scientific Research Applications
1-Bromo-4-nitromethanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Employed in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-bromo-4-nitromethanesulfonylbenzene involves its ability to undergo various chemical transformations. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine atom can be displaced by nucleophiles, and the methanesulfonyl group can participate in oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Lacks the methanesulfonyl group, making it less versatile in certain reactions.
4-Nitrobenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of a bromine atom, leading to different reactivity.
1-Bromo-3-nitrobenzene: The nitro group is in a different position, affecting the compound’s reactivity and applications .
Uniqueness
1-Bromo-4-nitromethanesulfonylbenzene is unique due to the presence of all three functional groups (bromine, nitro, and methanesulfonyl) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
1-bromo-4-(nitromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYSLPHTIRTSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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